molecular formula C17H13N5S B11382170 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11382170
M. Wt: 319.4 g/mol
InChI Key: LDBTVSDTEYOFNV-VOTSOKGWSA-N
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Description

6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. The synthetic route generally includes the following steps:

Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved depend on the specific biological target and the pharmacological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazoloquinoxalines. These compounds share similar structural features and pharmacological activities but may differ in their specific substituents and resulting properties . The uniqueness of this compound lies in its specific combination of substituents, which can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

6-[(E)-2-(4-methylphenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N5S/c1-12-2-4-13(5-3-12)6-7-15-21-22-16(19-20-17(22)23-15)14-8-10-18-11-9-14/h2-11H,1H3/b7-6+

InChI Key

LDBTVSDTEYOFNV-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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